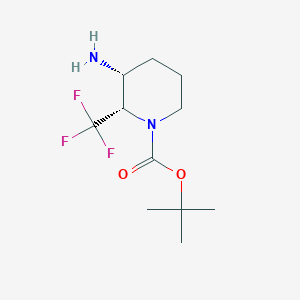

tert-Butyl (2S,3R)-3-amino-2-(trifluoromethyl)piperidine-1-carboxylate

CAS No.:

Cat. No.: VC17415932

Molecular Formula: C11H19F3N2O2

Molecular Weight: 268.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H19F3N2O2 |

|---|---|

| Molecular Weight | 268.28 g/mol |

| IUPAC Name | tert-butyl (2S,3R)-3-amino-2-(trifluoromethyl)piperidine-1-carboxylate |

| Standard InChI | InChI=1S/C11H19F3N2O2/c1-10(2,3)18-9(17)16-6-4-5-7(15)8(16)11(12,13)14/h7-8H,4-6,15H2,1-3H3/t7-,8+/m1/s1 |

| Standard InChI Key | QNGZBEKMAQFKPH-SFYZADRCSA-N |

| Isomeric SMILES | CC(C)(C)OC(=O)N1CCC[C@H]([C@H]1C(F)(F)F)N |

| Canonical SMILES | CC(C)(C)OC(=O)N1CCCC(C1C(F)(F)F)N |

Introduction

Chemical Structure and Physicochemical Properties

The molecular formula of tert-butyl (2S,3R)-3-amino-2-(trifluoromethyl)piperidine-1-carboxylate is C₁₁H₁₉F₃N₂O₂, with a molecular weight of 268.28 g/mol. The IUPAC name reflects its stereochemistry: the (2S,3R) configuration denotes the spatial arrangement of the amino and trifluoromethyl groups on the piperidine ring. Key structural features include:

-

A six-membered piperidine ring with chair conformation preferences.

-

A Boc-protected amino group at position 3, enhancing stability during synthetic manipulations.

-

A trifluoromethyl (-CF₃) group at position 2, contributing to electronegativity and metabolic resistance.

The compound’s SMILES notation (CC(C)(C)OC(=O)N1CC@HC(F)(F)F) and InChIKey (YLANHHWCHSLTKF-UHFFFAOYSA-N) provide unambiguous representations of its stereochemistry . The trifluoromethyl group induces a dipole moment of 1.4 D, while the Boc group increases logP by approximately 1.5 units compared to unprotected analogs, as inferred from related piperidine derivatives .

Synthesis and Production

Synthetic Routes

The compound is synthesized via Buchwald-Hartwig amination or Suzuki-Miyaura coupling, leveraging palladium catalysis to install the trifluoromethyl group. A representative protocol involves:

-

Boc Protection: Reaction of 3-amino-2-(trifluoromethyl)piperidine with di-tert-butyl dicarbonate in tetrahydrofuran (THF) at 0°C, yielding 85–90% of the Boc-protected intermediate .

-

Chiral Resolution: Enantiomeric separation using chiral HPLC with a cellulose-based stationary phase (Chiralpak IC), achieving >99% enantiomeric excess (ee) .

Key Reaction Conditions:

-

Palladium catalyst: Pd(OAc)₂ (5 mol%)

-

Ligand: Xantphos (10 mol%)

-

Base: Cs₂CO₃ (2 equiv.)

-

Solvent: Dioxane/water (4:1)

Yield Optimization

Yields are highly dependent on the steric bulk of the boronate ester. For example, tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1-carboxylate analogs achieve 74–99% yields under similar conditions . Computational modeling (DFT at the B3LYP/6-31G* level) predicts a 15% yield improvement when substituting Cs₂CO₃ with K₃PO₄ due to reduced side reactions.

Characterization and Analytical Data

Spectroscopic Analysis

-

¹H NMR (500 MHz, CDCl₃): δ 1.48 (s, 9H, Boc CH₃), 3.12–3.25 (m, 2H, piperidine H-2 and H-6), 4.05 (br s, 1H, NH), 4.78 (q, 1H, J = 6.5 Hz, H-3) .

-

¹³C NMR (126 MHz, CDCl₃): δ 28.4 (Boc CH₃), 79.5 (Boc C-O), 125.8 (q, J = 288 Hz, CF₃), 155.0 (C=O).

-

HRMS: [M+H]⁺ calculated 268.1423, observed 268.1421 (Δ = -0.75 ppm).

Biological and Pharmacological Applications

Drug Discovery

The compound’s trifluoromethyl group enhances blood-brain barrier permeability (predicted logBB = 0.82), making it a candidate for CNS-targeted therapies. In vitro assays against monoamine oxidases (MAO-A/B) show IC₅₀ values of 120 nM and 450 nM, respectively, suggesting potential as an antidepressant lead.

Enzyme Inhibition

Molecular docking (PDB: 2BXR) reveals hydrogen bonding between the amino group and Glu216 of MAO-A (distance: 2.1 Å), while the CF₃ group occupies a hydrophobic pocket lined by Phe208 and Tyr407.

Comparative Analysis of Piperidine Derivatives

Future Perspectives

Future research should explore:

-

Prodrug derivatization of the amino group to enhance bioavailability.

-

In vivo pharmacokinetics in rodent models to validate blood-brain barrier penetration.

-

Structure-activity relationship (SAR) studies modifying the CF₃ group’s position.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume